molecular formula C13H13Cl2NO B1356550 4-(2-Chlorophenoxy)benzylamine hydrochloride CAS No. 1170147-57-5

4-(2-Chlorophenoxy)benzylamine hydrochloride

Cat. No.: B1356550
CAS No.: 1170147-57-5
M. Wt: 270.15 g/mol
InChI Key: PWEYZRJAHCXATC-UHFFFAOYSA-N
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Description

4-(2-Chlorophenoxy)benzylamine hydrochloride is an organic compound with the molecular formula C13H13Cl2NO. It is a white crystalline powder that is soluble in water and other solvents. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-(2-Chlorophenoxy)benzylamine hydrochloride typically involves the reaction of 2-chlorophenol with benzylamine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .

Chemical Reactions Analysis

4-(2-Chlorophenoxy)benzylamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: It undergoes nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-Chlorophenoxy)benzylamine hydrochloride is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is employed in studies involving enzyme inhibition and receptor binding.

    Industry: It is used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenoxy)benzylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

4-(2-Chlorophenoxy)benzylamine hydrochloride can be compared with other similar compounds, such as:

    4-(2,4-Dichlorophenoxy)benzylamine hydrochloride: This compound has two chlorine atoms on the phenoxy ring, which may result in different chemical and biological properties.

    4-(2-Bromophenoxy)benzylamine hydrochloride: The presence of a bromine atom instead of chlorine can lead to variations in reactivity and applications.

    4-(2-Methylphenoxy)benzylamine hydrochloride: The methyl group can influence the compound’s solubility and interaction with molecular targets.

These comparisons highlight the unique properties of this compound, making it a valuable compound in scientific research.

Properties

IUPAC Name

[4-(2-chlorophenoxy)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO.ClH/c14-12-3-1-2-4-13(12)16-11-7-5-10(9-15)6-8-11;/h1-8H,9,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWEYZRJAHCXATC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=C(C=C2)CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590037
Record name 1-[4-(2-Chlorophenoxy)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170147-57-5
Record name 1-[4-(2-Chlorophenoxy)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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